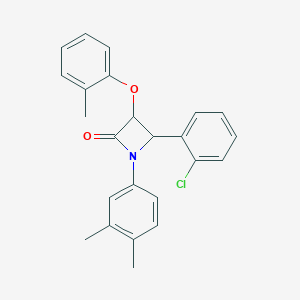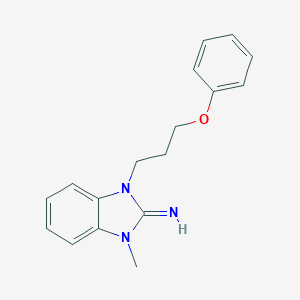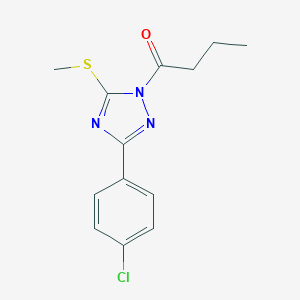![molecular formula C19H22BrN3 B379308 N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379308.png)
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that features a benzimidazole core substituted with a 4-bromobenzyl group and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common route starts with the preparation of 4-bromobenzyl bromide, which is then reacted with 1-pentyl-1H-benzimidazole under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield N-(4-iodobenzyl)-1-pentyl-1H-benzimidazol-2-amine .
Applications De Recherche Scientifique
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The bromobenzyl group may enhance binding affinity through halogen bonding or hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorobenzyl)-1-pentyl-1H-benzimidazol-2-amine
- N-(4-fluorobenzyl)-1-pentyl-1H-benzimidazol-2-amine
- N-(4-methylbenzyl)-1-pentyl-1H-benzimidazol-2-amine
Uniqueness
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity compared to its analogs .
Propriétés
Formule moléculaire |
C19H22BrN3 |
|---|---|
Poids moléculaire |
372.3g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-1-pentylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H22BrN3/c1-2-3-6-13-23-18-8-5-4-7-17(18)22-19(23)21-14-15-9-11-16(20)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,21,22) |
Clé InChI |
IHPJRQACSJEJTC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
SMILES canonique |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(5-methyl-2-thienyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379227.png)
![11-[4-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379228.png)

![11-(3,4-dichlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379230.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379231.png)
![11-(2-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379232.png)



![N-(4-{[5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379243.png)



